REACTION_CXSMILES
|
N[C:2]1[C:7]([I:8])=[CH:6][C:5]([Br:9])=[CH:4][N:3]=1.N([O-])=[O:11].[Na+].[OH-].[Na+]>S(=O)(=O)(O)O>[Br:9][C:5]1[CH:6]=[C:7]([I:8])[C:2](=[O:11])[NH:3][CH:4]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
NC1=NC=C(C=C1I)Br
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
35 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After the reaction mixture was stirred at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
TEMPERATURE
|
Details
|
cooled again
|
Type
|
STIRRING
|
Details
|
by stirring at room temperature for 3 days and nights
|
Duration
|
3 d
|
Type
|
ADDITION
|
Details
|
The reaction solution was poured onto ice (3000 ml)
|
Type
|
FILTRATION
|
Details
|
The resulting crystals were collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
TEMPERATURE
|
Details
|
warm
|
Type
|
CUSTOM
|
Details
|
air-dried at 60° C. for one day and night
|
Duration
|
1 d
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |